Ferrocene, carboxy-(9CI)
Description
Historical Trajectories and Milestones in Functionalized Ferrocene (B1249389) Chemistry
The discovery of ferrocene in 1951 by Kealy and Pauson, and independently by Miller, marked a watershed moment in chemistry, effectively launching the field of modern organometallic chemistry. acs.orgwikipedia.orgbiomedpharmajournal.org The realization of its aromatic character opened the floodgates to the exploration of its reactivity, demonstrating that the cyclopentadienyl (B1206354) rings could undergo electrophilic substitution reactions akin to benzene (B151609). cdnsciencepub.commdpi.com This discovery was so profound that it earned Geoffrey Wilkinson and Ernst Otto Fischer the 1973 Nobel Prize in Chemistry for their work on sandwich compounds. wikipedia.orgsigmaaldrich.com
Following this, the development of functionalized ferrocenes, including ferrocenecarboxylic acid, became a major focus. The ability to introduce functional groups like the carboxylic acid moiety was a critical step, as it allowed for the covalent linking of the stable and redox-active ferrocene unit to other molecular fragments. atamankimya.com One of the early methods for preparing ferrocenecarboxylic acid involves a two-step process starting with the acylation of ferrocene, followed by hydrolysis. wikipedia.org The establishment of reliable synthetic routes to ferrocenecarboxylic acid and other derivatives paved the way for their use in a multitude of applications, solidifying the importance of functionalized ferrocenes in the broader landscape of chemical research. cdnsciencepub.comresearchgate.net
Academic Significance of the Carboxyferrocene Moiety
The academic significance of the carboxyferrocene moiety is rooted in its dual nature: the robust and electrochemically active ferrocene core and the versatile carboxylic acid functional group. atamankimya.com The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast library of ferrocene derivatives. atamankimya.comrsc.org This functional group also allows for the formation of hydrogen bonds, which can be exploited in the construction of supramolecular assemblies. lew.ronih.gov
The redox activity of the ferrocene unit, which undergoes a stable and reversible one-electron oxidation from the iron(II) to the iron(III) state (ferrocenium), is central to its utility. rsisinternational.orgbohrium.com The electronic properties of the ferrocene core can be tuned by the nature of the substituents on the cyclopentadienyl rings. Electron-withdrawing groups, such as the carboxylic acid, make the ferrocene more difficult to oxidize. rsisinternational.org This tunable redox behavior is a key feature in its application as an electrochemical mediator and in the design of redox-responsive materials. wikipedia.orgatamankimya.com
Overview of Advanced Research Paradigms and Directions
Current research involving ferrocenecarboxylic acid is characterized by its application in sophisticated and interdisciplinary areas. A significant paradigm is its use as a fundamental building block in the creation of advanced materials with tailored properties. chemicalbook.com
Key Research Directions:
Supramolecular Chemistry: The ability of the carboxylic acid group to form hydrogen bonds is being harnessed to create intricate self-assembled structures, including novel two-dimensional quasicrystals with five-fold symmetry. lew.ronih.govnd.edu These structures are of fundamental interest and may have applications in nanotechnology.
Electrochemical Sensors: Ferrocenecarboxylic acid and its derivatives are widely employed as redox mediators in electrochemical biosensors for the detection of a variety of analytes, including glucose, hydrogen peroxide, and various biomolecules. rsisinternational.orgbohrium.comacs.orgresearchgate.net The development of non-enzymatic sensors and wireless detection platforms represents a significant advancement in this area. bohrium.comnih.gov
Catalysis: Ferrocene-based ligands, often synthesized from precursors like ferrocenecarboxylic acid, are crucial in asymmetric catalysis for the production of enantiomerically pure pharmaceuticals and agrochemicals. wikipedia.orgsigmaaldrich.comrsc.org
Medicinal Chemistry: The conjugation of the ferrocene moiety to biologically active molecules is a burgeoning field. acs.orgrsc.org Ferrocene derivatives are being investigated for their anticancer and antimalarial properties, with some compounds having entered clinical trials. wikipedia.orggoogle.com
Interdisciplinary Contributions and Emerging Frontiers in Organometallic Chemistry
The influence of ferrocenecarboxylic acid extends far beyond traditional chemistry, making significant contributions to a range of interdisciplinary fields and pushing the boundaries of organometallic chemistry. acs.org
Materials Science: In materials science, ferrocenecarboxylic acid serves as a key component in the synthesis of redox-active polymers and nanomaterials. chemicalbook.com These materials are being explored for applications in data storage, electrochromic devices, and as catalysts. researchgate.netresearchgate.net
Bioorganometallic Chemistry: This field merges organometallic chemistry with biology. Ferrocenecarboxylic acid is used to create bioconjugates where the ferrocene unit acts as an electrochemical tag or a redox-active center to probe biological processes or to impart therapeutic properties. rsisinternational.orgacs.org For instance, ferrocene-peptide conjugates are being studied as potential redox-switchable foldamers. science.gov
Nanotechnology: At the nanoscale, ferrocenecarboxylic acid is used to functionalize nanoparticles and surfaces. rsisinternational.orgnih.gov For example, mesoporous carbon nanospheres functionalized with ferrocenecarboxylic acid have been developed for the targeted delivery of drugs and for use in advanced sensing applications. nih.govrsc.org
An emerging frontier is the development of multifunctional systems where the unique properties of the carboxyferrocene moiety are combined with other functional units to create materials with multiple, often stimuli-responsive, capabilities. rsc.orgrsc.org For example, supramolecular vesicles have been constructed that are both pH- and redox-responsive, and can target cancer cells for drug delivery. rsc.orgrsc.org
Table of Physicochemical Properties of Ferrocenecarboxylic Acid
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀FeO₂ | wikipedia.org |
| Molar Mass | 230.044 g·mol⁻¹ | wikipedia.org |
| Appearance | Yellow to dark brown solid/powder | wikipedia.orgchemicalbook.com |
| Melting Point | 210-216 °C (decomposes) | wikipedia.orgchemicalbook.com |
| Solubility | Insoluble in water; soluble in most organic solvents | wikipedia.orgchemicalbook.com |
| pKa | 7.8 | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C11H10FeO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |
InChI |
InChI=1S/C6H6O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q;-1;+2/p-1 |
InChI Key |
OZMCRHRTLJMAFK-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ferrocenecarboxylic Acid and Derivatives
Direct Functionalization Pathways for Ferrocene (B1249389) Carboxylation
Direct carboxylation of the ferrocene core represents a straightforward approach to synthesizing ferrocenecarboxylic acid. Several methods have been developed to achieve this transformation.
One common method is the Friedel-Crafts acylation of ferrocene. This reaction typically involves an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netscribd.com For instance, the acylation of ferrocene with 2-chlorobenzoyl chloride, followed by hydrolysis, yields ferrocenecarboxylic acid. wikipedia.org Triflic acid has also been employed as a catalyst for the acylation of ferrocene with active esters like tetrafluorophenyl esters and N-hydroxysuccinimidyl esters. mdpi.com Another variation uses acetic anhydride in the presence of phosphoric acid to produce acetylferrocene, which can be further oxidized to ferrocenecarboxylic acid. scribd.com
Lithiation followed by carboxylation is another powerful technique. This involves the deprotonation of ferrocene using a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to form lithioferrocene. nih.govthieme-connect.com This intermediate can then react with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. atamankimya.com The degree of lithiation can be controlled to an extent, although achieving high degrees of substitution can be challenging. nih.gov
More recently, direct C-H activation strategies have emerged as atom- and step-economical methods. These methods often utilize transition metal catalysts to functionalize the C-H bonds of ferrocene directly. sioc-journal.cn For example, mercuration of ferrocene using mercury(II) carboxylates can lead to permercurated ferrocenes, which can then be further functionalized. nih.gov
Table 1: Comparison of Direct Carboxylation Methods
| Method | Reagents | Catalyst/Conditions | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride/anhydride | Lewis acid (e.g., AlCl₃), Triflic acid, Phosphoric acid | A common and versatile method. researchgate.netscribd.commdpi.com |
| Lithiation-Carboxylation | Organolithium reagent, CO₂ | Anhydrous conditions | Allows for controlled introduction of the carboxyl group. nih.govthieme-connect.com |
| Direct C-H Activation | Various | Transition metal catalysts (e.g., Pd, Rh, Ir) | An emerging, highly efficient approach. sioc-journal.cn |
| Mercuration | Mercury(II) carboxylates | - | Can achieve high degrees of functionalization. nih.gov |
Multi-Step Synthesis Strategies for Complex Carboxyferrocene Architectures
The synthesis of more complex derivatives of ferrocenecarboxylic acid often requires multi-step sequences starting from the parent acid or other functionalized ferrocenes. These strategies allow for the construction of a wide array of architectures with tailored properties.
Preparation of Ferrocenecarboxamides
Ferrocenecarboxamides are readily synthesized from ferrocenecarboxylic acid. A standard method involves the conversion of the carboxylic acid to its more reactive acid chloride, ferrocenoyl chloride , which is then reacted with an amine. nih.govmdpi.com The acid chloride can be prepared by treating ferrocenecarboxylic acid with reagents like thionyl chloride or oxalyl chloride. chemicalbook.comacs.org Alternatively, triphosgene (B27547) in the presence of triethylamine (B128534) and DMAP offers a milder route to ferrocenoyl chloride. researchgate.netresearchgate.net
Peptide coupling agents, such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), provide another efficient route for the direct amidation of ferrocenecarboxylic acid with amines without the need to isolate the acid chloride. nih.govrsc.org This method is particularly useful for synthesizing amides with sensitive functional groups. rsc.org For example, N-methylferrocenecarboxamide can be prepared using the HOBt/EDCI procedure with methylamine. nih.gov Similarly, various ferrocenecarboxamides have been synthesized from aminoferrocene and different acid partners. rsc.orgresearchgate.net
Synthesis of Ferrocenecarboxylates and Esters
The esterification of ferrocenecarboxylic acid is a fundamental transformation for creating ferrocenecarboxylates. A common approach is the reaction of ferrocenoyl chloride with an alcohol or phenol. nih.govnih.gov This method has been used to synthesize a range of para-substituted phenyl ferrocenecarboxylates. nih.govnih.gov
Direct esterification of ferrocenecarboxylic acid can also be achieved. For instance, the methyl ester can be obtained by crystallization from aqueous methanol (B129727). atamankimya.com More complex esters, such as those derived from the reaction of ferrocenecarboxylic acid with complex mixtures of phenols and alcohols, have been prepared for analytical purposes. Furthermore, ferrocene esters have been synthesized by reacting 2-aminoethyl ferrocenecarboxylate with N-protected sugar amino acids, leading to compounds with a carboxamide group positioned away from the ferrocene core. rsc.orgresearchgate.net
Formation of Ferrocenecarboxylic Acid Hydrazides and Related Conjugates
Ferrocenecarboxylic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and biologically active molecules. They are typically prepared by reacting a ferrocenecarboxylate ester, such as the methyl or ethyl ester, with hydrazine (B178648) hydrate. cuni.cz For instance, 1'-(diphenylphosphino)-1-ferrocenecarboxylic acid hydrazide was synthesized from the corresponding methyl ester. cuni.cz
These hydrazides can then be used as building blocks for more complex structures. For example, treatment of ferrocenecarboxylic acid hydrazide with phenylisothiocyanate yields a ferrocenyl thiosemicarbazide, which can be cyclized to form a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. tandfonline.com They can also react with aldehydes and ketones to form hydrazones, such as pyrrole-2-carbaldehyde ferrocenoylhydrazone. researchgate.net Furthermore, ferrocenecarboxylic acid can be reacted with N-isocyaniminotriphenylphosphorane in the presence of cyclic ketones to produce ferrocene-containing 1,3,4-oxadiazole (B1194373) derivatives. echemcom.com
Generation of Carboxylic Acid Anhydrides and Acid Halides
Ferrocenecarboxylic acid anhydride, {[(C₅H₅)Fe(C₅H₄CO)]₂O}, is another important derivative. It can be produced by treating ferrocenecarboxylic acid with thionyl chloride. wikipedia.orgatamankimya.com The anhydride itself is a useful reagent and has been characterized, with at least one polymorph identified. wikipedia.orgresearchgate.net
The most common acid halide, ferrocenoyl chloride , is a key intermediate in many synthetic routes. It is typically prepared from ferrocenecarboxylic acid using reagents like oxalyl chloride or phosphorus pentachloride. chemicalbook.comacs.org The reaction with oxalyl chloride in dichloromethane (B109758) at 0°C provides ferrocenoyl chloride in high yield. chemicalbook.com A milder method utilizing triphosgene has also been reported, which avoids the formation of harsh byproducts. researchgate.netresearchgate.net
Table 2: Synthesis of Ferrocenecarboxylic Acid Derivatives
| Derivative | Starting Material | Key Reagents | Reference(s) |
|---|---|---|---|
| Ferrocenecarboxamides | Ferrocenecarboxylic acid | Oxalyl chloride, Amine / HOBt, EDCI, Amine | nih.govmdpi.comrsc.org |
| Ferrocenecarboxylates | Ferrocenoyl chloride / Ferrocenecarboxylic acid | Alcohol/Phenol / Methanol | atamankimya.comnih.govnih.gov |
| Ferrocenecarboxylic Acid Hydrazides | Ferrocenecarboxylate ester | Hydrazine hydrate | cuni.cz |
| Ferrocenecarboxylic Acid Anhydride | Ferrocenecarboxylic acid | Thionyl chloride | wikipedia.orgatamankimya.com |
| Ferrocenoyl Chloride | Ferrocenecarboxylic acid | Oxalyl chloride, Phosphorus pentachloride, Triphosgene | chemicalbook.comacs.orgresearchgate.netresearchgate.net |
Asymmetric Synthesis Approaches for Chiral Carboxyferrocene Derivatives
The development of asymmetric synthetic methods to produce chiral ferrocene derivatives is of great importance due to their application as highly efficient ligands and catalysts in asymmetric catalysis. sioc-journal.cnchinesechemsoc.org Planar chiral ferrocenes, in particular, have garnered significant attention. sioc-journal.cnacs.org
Traditional methods for synthesizing 1,2-disubstituted planar chiral ferrocenes often rely on the use of a chiral auxiliary, such as Ugi's amine, to direct diastereoselective ortho-lithiation. acs.org Subsequent trapping with an electrophile furnishes the desired planar chiral derivative. acs.org
More recently, transition-metal-catalyzed enantioselective C-H activation has become a powerful strategy. sioc-journal.cnchinesechemsoc.orgacs.org This approach offers a more direct and efficient route to planar chiral ferrocenes. sioc-journal.cn Various transition metals, including palladium, rhodium, iridium, copper, gold, and platinum, have been successfully employed in these transformations. sioc-journal.cn For example, cobalt-catalyzed enantioselective C-H acyloxylation has been used to synthesize oxy-substituted planar chiral ferrocenes with high yields and enantioselectivities. chinesechemsoc.org Similarly, rhodium(I)-catalyzed C-H arylation of ferrocene formaldehydes provides a versatile entry to 1,2-disubstituted chiral planar ferrocene derivatives. acs.org
The synthesis of chiral oxazoline (B21484) ferrocene ligands is another important area. These ligands are crucial for many asymmetric transformations. mdpi.com The development of efficient methods to obtain optically pure oxazoline ferrocene compounds is key to achieving highly diastereoselective planar chiral ligands through direct ortho-metallation. mdpi.com Siloxane-substituted oxazoline ferrocenes have emerged as a new generation of ligands with enhanced catalytic capabilities. mdpi.com
Enantioselective C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for synthesizing complex molecules. In ferrocene chemistry, enantioselective C-H functionalization allows for the direct introduction of new functional groups in a stereocontrolled manner, providing efficient access to planar chiral ferrocenes.
Recent progress has been notable in the palladium(II)-catalyzed enantioselective C-H functionalization of ferrocenecarboxylic acid and its derivatives. researchgate.net For instance, the enantioselective C-H alkenylation of ferrocenecarboxylic acid has been achieved using a palladium(II) catalyst. acs.org This method facilitates the creation of chiral 1,2-disubstituted ferrocenes. chemrxiv.org Another significant advancement is the Cp*Cobalt(III)-catalyzed enantioselective C-H amidation of ferrocenes, which employs monoprotected amino acids (MPAAs) as chiral ligands, offering a promising route to planar chirality, albeit with moderate enantioselectivity in some cases. researchgate.net
Researchers have also explored the use of chiral carboxylic acids (CCAs) in combination with achiral iridium(III) catalysts for the enantioselective C-H amidation of ferrocenes. snnu.edu.cn The success of these reactions often depends on the careful selection of the chiral ligand or acid, which is crucial for achieving high enantioselectivity. researchgate.netsnnu.edu.cn For example, a combination of an achiral Ir(III) catalyst and a chiral carboxylic acid derived from tert-leucine has been shown to be effective. researchgate.net Similarly, copper-mediated enantioselective C–H alkynylation of ferrocene derivatives has been developed using chiral BINOL ligands, producing ortho-substituted planar chiral ferrocene carboxylic acid derivatives with good enantioselectivity. nih.gov
| Catalytic System | Reaction Type | Substrate | Key Findings | Reference |
| Palladium(II) / L-pyroglutamic acid | C-H Alkenylation / Alkynylation | Ferrocene derivatives | Produces axially chiral styrenes with high yields and enantioselectivities. | researchgate.net |
| Palladium(II) / Monoprotected amino acid (MPAA) | C-H/C-H Cross-coupling | Ferrocenes and azoles | Exhibits excellent reactivity and regioselectivity for synthesizing optically active molecules. | researchgate.net |
| Cp*Cobalt(III) / Monoprotected amino acids (MPAAs) | C-H Amidation | Ferrocene carboxamides | Provides a strategy to create planar chirality with high yields under mild conditions. | researchgate.net |
| Achiral Ir(III) / Chiral Carboxylic Acid | C-H Amidation | Ferrocenes | High enantioselectivity is achieved using a chiral carboxylic acid derived from tert-leucine. | researchgate.net |
| Copper / Chiral BINOL Ligands | C-H Alkynylation | Ferrocene carboxylic acid derivatives | Delivers enantioenriched mono-alkynylated ferrocenes with good yields and enantioselectivities. | nih.gov |
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been a cornerstone in asymmetric synthesis for decades.
In the context of ferrocenecarboxylic acid, chiral auxiliaries are instrumental in traditional approaches for the enantioselective synthesis of ortho-substituted derivatives. nih.gov The most common method involves diastereoselective directed ortho-metalation (DoM). acs.org In this process, a chiral auxiliary is first attached to the ferrocene moiety, often by forming an amide or oxazoline from ferrocenecarboxylic acid. The chiral auxiliary then directs the deprotonation and subsequent substitution to one of the adjacent, enantiotopic C-H positions on the cyclopentadienyl (B1206354) ring with high diastereoselectivity. nih.govacs.org Although effective, these methods can be step-intensive and require the use of sensitive organometallic reagents like organolithiums. acs.org
Planar Chirality Induction and Control
Planar chiral ferrocenes are highly valuable scaffolds for developing privileged ligands and catalysts for asymmetric synthesis. nih.govacs.org Consequently, significant effort has been dedicated to methods for inducing and controlling planar chirality, with transition-metal-catalyzed C-H functionalization being a particularly powerful strategy. acs.org
The synthesis of 1,2-disubstituted ferrocene derivatives, which possess planar chirality, can be achieved through various catalytic methods. chemrxiv.org Palladium-catalyzed reactions have been extensively used. For example, the enantioselective C-H direct acylation of ferrocene derivatives can provide 2-acyl-1-dimethylaminomethylferrocenes with high yield and enantiomeric excess. acs.org Similarly, palladium-catalyzed C-H diarylation of ferrocenecarboxylic acids with aryl iodides offers a direct route to 1,2-disubstituted products. acs.orgacs.org
A sophisticated strategy for constructing ferrocenes with both axial and planar chiralities involves a palladium/chiral norbornene (Pd/NBE*) cooperative catalysis. nih.gov In this domino reaction, the axial chirality is established first, which then controls the subsequent formation of planar chirality through a unique axial-to-planar diastereoinduction process. nih.gov The control of stereochemistry in these reactions is often governed by chiral ligands, such as monoprotected amino acids (MPAAs) or chiral phosphoric acids, which are part of the catalytic system. researchgate.netacs.org The development of modular synthetic routes for optically active 2-aryl-ferrocene carboxylic acids has also been a focus, as these compounds themselves can serve as chiral carboxylic acid ligands in other asymmetric C-H activation reactions. snnu.edu.cnrsc.org
Organometallic Reagents and Catalysts in Carboxyferrocene Synthesis
The synthesis of ferrocenecarboxylic acid and its derivatives relies heavily on the use of organometallic reagents and catalysts. thieme-connect.demt.com Organometallic reagents, such as organolithium and organomagnesium compounds, are powerful nucleophiles used to form new carbon-carbon bonds. mt.comsolubilityofthings.com A classic route to substituted ferrocenecarboxylic acids involves the ortho-lithiation of a directed metalation group on the ferrocene scaffold, followed by quenching with carbon dioxide. nih.gov
Transition metal catalysts are indispensable for modern synthetic methods, enabling reactions that are otherwise difficult or inefficient. kallipos.gr Palladium catalysts are widely employed for C–H functionalization reactions, including diarylation and alkenylation of ferrocenecarboxylic acids. acs.orgchemrxiv.org Other group 9 metals have also emerged as powerful catalysts. snnu.edu.cn Cobalt(III), rhodium(III), and iridium(III) complexes, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, are known for their high reactivity and functional group tolerance in C-H activation. snnu.edu.cn These metals can be combined with chiral carboxylic acids to achieve enantioselective transformations. snnu.edu.cn
| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Substrate | Reference |
| Palladium(II) | Norbornene (NBE) / 3-amino-2-hydroxypyridine (B57635) ligand | C(3)-Arylation | Ferrocenecarboxylic acids | chemrxiv.org |
| Palladium(II) | Monoprotected amino acid (MPAA) | C-H/C-H Cross-coupling | Ferrocenes | researchgate.net |
| Cobalt(III) | Chiral Carboxylic Acid | C(sp3)-H Amidation | Thioamides | snnu.edu.cnrsc.org |
| Rhodium(III) | Chiral Carboxylic Acid | C-H Functionalization | Various | snnu.edu.cn |
| Iridium(III) | Chiral Carboxylic Acid | C-H Amidation | Ferrocene amides | snnu.edu.cn |
| Copper | Chiral BINOL | C-H Alkynylation | Ferrocene derivatives | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Routes for Carboxyferrocene
Applying green chemistry principles to the synthesis of ferrocenecarboxylic acid and its derivatives aims to reduce waste, improve efficiency, and use less hazardous materials. One strategy that aligns with these principles is the use of multicomponent reactions (MCRs). nih.gov MCRs combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials, leading to high atom economy and synthetic efficiency. nih.gov
Another aspect of sustainable synthesis is the use of readily available and inexpensive starting materials. orgsyn.org For example, a high-yield, two-step synthesis of ferrocenecarboxylic acid starts from ferrocene and 2-chlorobenzoyl chloride, both of which are commercially accessible. orgsyn.org This method avoids more hazardous or difficult-to-prepare reagents, contributing to a more practical and sustainable synthetic route. orgsyn.org
Mechanistic Investigations and Reaction Pathways of Carboxyferrocene Transformations
Electrophilic Aromatic Substitution Mechanisms on the Ferrocene (B1249389) Ring
The cyclopentadienyl (B1206354) (Cp) rings of ferrocene exhibit aromatic character and readily undergo electrophilic aromatic substitution (EAS) reactions. nih.govrsc.org Ferrocene is significantly more reactive than benzene (B151609) towards electrophiles, a fact attributed to the ability of the iron center to stabilize the cationic intermediate, often called a Wheland intermediate. nih.govacs.org The general mechanism involves the attack of an electrophile (E⁺) by the π-electrons of one of the Cp rings, forming a positively charged intermediate. nih.gov This intermediate then loses a proton to a base, restoring the aromaticity of the Cp ring and yielding the substituted ferrocene derivative. nih.gov
The presence of a carboxyl group (-COOH) on one of the Cp rings, as in carboxyferrocene, has a profound impact on this reactivity. The carboxyl group is a deactivating group due to its electron-withdrawing nature, which reduces the electron density of the ferrocene nucleus. ufs.ac.zawikipedia.org This deactivation makes electrophilic attack less favorable compared to unsubstituted ferrocene. acs.org Consequently, Friedel-Crafts acylation of ferrocene, a classic EAS reaction, is significantly affected by the presence of a carboxyl substituent. While ferrocene itself is readily acylated, the carboxyl group on carboxyferrocene deactivates the ring to such an extent that it does not undergo Friedel-Crafts reactions under typical conditions. ufs.ac.zahep.com.cn This deactivation is analogous to the behavior of deactivating groups on a benzene ring in EAS reactions. ktu.lt
The deactivating effect extends to both the substituted and the unsubstituted ring in carboxyferrocene. The first acyl group attached to a ferrocene ring is known to deactivate the molecule towards further electrophilic substitution, with the second substitution, if it occurs, preferentially happening on the unsubstituted ring. nih.govacs.org
Nucleophilic Acyl Substitution Mechanisms at the Carboxyl Group
The carboxyl group of carboxyferrocene is susceptible to nucleophilic acyl substitution reactions, which are fundamental transformations for creating derivatives such as esters and amides. These reactions proceed via a common mechanistic pathway involving the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxyl group.
Esterification: The formation of esters from carboxyferrocene, known as Fischer esterification, typically occurs by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netresearchgate.net The mechanism involves the following steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Amide Formation: The synthesis of amides from carboxyferrocene requires the activation of the carboxyl group to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comresearchgate.netresearchgate.net The mechanism proceeds as follows:
Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate has a good leaving group. mdpi.comresearchgate.net
Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate. mdpi.comresearchgate.net
Tetrahedral intermediate formation and collapse: A tetrahedral intermediate is formed, which then collapses, eliminating dicyclohexylurea (a stable byproduct) and forming the amide. researchgate.net
This method is widely used in peptide synthesis and can be effectively applied to carboxyferrocene to generate a variety of amide derivatives. mdpi.com
Redox-Initiated Reactivity and Electron Transfer Processes in Carboxyferrocene Systems
The ferrocene moiety is renowned for its reversible one-electron oxidation from the iron(II) state to the iron(III) state, forming the ferrocenium (B1229745) cation. rsc.orgillinois.edu This redox process is central to the electrochemical behavior of ferrocene and its derivatives. The redox potential of the ferrocene/ferrocenium couple is sensitive to the nature of the substituents on the cyclopentadienyl rings. rsc.orgillinois.edu
The electron-withdrawing carboxyl group in carboxyferrocene makes the iron center more electron-poor. rsc.org Consequently, it is more difficult to oxidize carboxyferrocene compared to unsubstituted ferrocene. This is reflected in its redox potential, which is shifted to a more positive value. rsc.orgmarquette.edu For example, the half-wave potential (E₁/₂) of carboxyferrocene has been measured to be significantly higher than that of ferrocene. rsc.org
| Compound | E₁/₂ (mV vs Ag/AgCl) |
|---|---|
| Ferrocene | 366 |
| Ferrocenecarboxylic Acid | 602 |
| Methyl Ferrocenoate | 613 |
Data sourced from a study on the electrochemical properties of ferrocene derivatives. rsc.org
This oxidation process can initiate further chemical reactions. The electrochemical oxidation of ferrocenecarboxylate can lead to the formation of radicals through a self-mediated electron transfer process. This involves the generation of a transient ferrocenium-carboxylate zwitterion, which can then undergo intramolecular or intermolecular electron transfer to produce a ferrocenyl or ferrocenylalkyl radical. These radicals can then participate in other reactions, such as grafting onto carbon surfaces. The oxidation of the ferrocene moiety significantly increases the acidity of the carboxylic acid group. researchgate.net
Transition Metal-Catalyzed Coupling Reactions Involving Carboxyferrocene
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Ferrocene derivatives, including those bearing a carboxyl group, can participate in these reactions, typically after conversion of the carboxylate or a C-H bond on the ring to a suitable functional group for coupling (e.g., a halide).
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The general catalytic cycle for the coupling of a halo-carboxyferrocene derivative with a boronic acid (R-B(OH)₂) is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-carboxyferrocene, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Sonogashira Coupling: This reaction enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For a halo-carboxyferrocene derivative, the mechanism is believed to proceed through two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the halo-carboxyferrocene to the Pd(0) catalyst, followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium(II) intermediate in the transmetalation step.
These coupling reactions provide a versatile methodology for the synthesis of complex ferrocene-containing molecules with tailored electronic and structural properties.
Radical Pathways and Their Role in Ferrocene Functionalization
Radical reactions offer an alternative pathway for the functionalization of ferrocene derivatives. The generation of ferrocenyl radicals from carboxyferrocene has been demonstrated, particularly through electrochemical methods. The oxidation of ferrocenecarboxylate can lead to decarboxylation, producing ferrocenyl radicals. This process is analogous to the Kolbe electrolysis.
The proposed mechanism involves the homogeneous oxidation of the ferrocenecarboxylate, which releases carbon dioxide and a ferrocenyl radical (Fc•). These highly reactive radicals can then engage in various reactions, including abstracting hydrogen atoms or adding to unsaturated systems. A significant application of this is the chemical derivatization of surfaces, where the generated ferrocenyl radicals react with a substrate like a glassy carbon surface to form a covalently modified layer.
Furthermore, ferrocene derivatives have been shown to act as radical scavengers, with the iron atom playing a crucial role in this activity. This suggests that the ferrocene nucleus can interact with and neutralize radical species, a property that is enhanced by certain functional groups. The ferrocenyl group itself has been found to significantly increase the antioxidant capacities of molecules to which it is attached.
Photochemical and Electrochemical Reaction Mechanisms
Photochemical Reactions: Ferrocenecarboxylic acid is photosensitive and undergoes photochemical reactions upon irradiation with UV light. In solvents like wet dimethyl sulfoxide, photoaquation occurs, leading to the formation of a cyclopentadienyliron salt of the carboxylic acid and free cyclopentadiene, which originates from the substituted ring. This initial step can be followed by further reactions, including the loss of carbon dioxide. The mechanism of such photochemical degradation in natural waters can be influenced by the presence of dissolved organic matter, which can act as photosensitizers. The photochemistry of ferrocene derivatives can also involve the cleavage of the iron-carbon bond, leading to the formation of radical species.
Electrochemical Reactions: The electrochemical behavior of carboxyferrocene is dominated by the reversible one-electron oxidation of the iron center. rsc.org Cyclic voltammetry is a key technique used to study these processes. The oxidation of carboxyferrocene at an electrode surface is an EC mechanism, where a reversible electron transfer (E) is followed by a chemical reaction (C).
The electrochemical oxidation of carboxyferrocene generates the corresponding ferrocenium cation. rsc.org As mentioned in section 3.3, this can lead to subsequent chemical reactions, including the generation of radicals via decarboxylation. The electrochemical oxidation process can be described by the following steps:
Electron Transfer: The ferrocene moiety is oxidized at the electrode surface, losing one electron to form the ferrocenium cation.
Chemical Reaction: The resulting ferrocenium species can then undergo further chemical transformations, which can be observed and characterized by analyzing the cyclic voltammograms at different scan rates.
This electrochemical reactivity makes carboxyferrocene and its derivatives useful as redox mediators in various applications, including biosensors.
Theoretical and Computational Chemistry Studies of Ferrocenecarboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic makeup of ferrocenecarboxylic acid. These studies elucidate the nature of the bonding between the iron center and the cyclopentadienyl (B1206354) (Cp) rings, as well as the electronic influence of the carboxyl substituent.
The electronic structure is characterized by the interaction of the d-orbitals of the iron atom with the π-orbitals of the two cyclopentadienyl ligands. The carboxyl group, being an electron-withdrawing substituent, modulates the electron density of the ferrocene (B1249389) moiety. This perturbation primarily affects the substituted Cp ring, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlu.se DFT calculations have been employed to determine the energies of these orbitals. researchgate.net For instance, in related ferrocenyl derivatives, the HOMO is typically centered on the metal, while the LUMO may be located on the ligands, a characteristic feature of many organometallic complexes. The stability of the molecule is often attributed to delocalized molecular orbitals that span the entire sandwich structure. mdpi.com
Studies on derivatives have shown that intramolecular interactions, such as hydrogen bonding involving the carboxylic group, can significantly stabilize certain conformations and influence the electronic structure. mdpi.com For example, an intramolecular H-bond between the carboxylic group and a nitrogen atom in a complex derivative was shown to create a stable seven-membered chelate ring. mdpi.com Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can further quantify these interactions, revealing donor-acceptor orbital interactions that contribute to the stability and electronic properties of the molecule and its derivatives. researchgate.net
Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the molecular geometry and exploring the reactivity of ferrocenecarboxylic acid and its derivatives. jcgtm.orgjcgtm.org By employing various functionals and basis sets, researchers can obtain optimized structures that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.netirb.hr
Commonly used hybrid functionals include B3LYP and B3PW91, often paired with basis sets like LANL2DZ for the iron atom and 6-31G* or larger for other elements. mdpi.comirb.hr The B3PW91 functional, for instance, has been noted for providing an improved description of bonding parameters in metal-containing fragments compared to B3LYP. mdpi.com DFT calculations accurately reproduce key geometric parameters, such as the bond lengths between the iron and carbon atoms of the Cp rings and the geometry of the carboxylic acid group. mdpi.com Conformational analysis via DFT is also crucial, especially for flexible derivatives, allowing for the identification of the most stable conformers and the energy differences between them. mdpi.comirb.hr
The following table presents a selection of computational methods used in DFT studies of ferrocenecarboxylic acid and related structures.
| Study Focus | DFT Functional | Basis Set | Application | Reference |
| Structural Analysis | B3PW91 | DGTZVP | Calculation of relative stability of diastereomers. | mdpi.com |
| Vibrational Spectra | B3LYP | 3-21G | Calculation of IR spectra for product identification. | jcgtm.org |
| Molecular Geometry | B3LYP | LANL2DZ (Fe), 6-31G(d) | Geometry optimization of ferrocene derivatives. | researchgate.netirb.hr |
| Electronic Properties | B3LYP | 6-311++G(d) / LANL2DZ (Fe) | Geometry optimization and molecular property calculations. | researchgate.net |
| Reaction Mechanisms | B3PW91 | IEFPCM Solvent Model | Modeling reaction pathways and transition states. | mdpi.com |
DFT also provides insights into chemical reactivity. By analyzing the frontier molecular orbitals and electrostatic potential maps, researchers can predict sites susceptible to electrophilic or nucleophilic attack. The theory is extensively used to study reaction mechanisms, calculate activation energies, and rationalize observed product distributions, as detailed in subsequent sections. mdpi.comjcgtm.org
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a powerful avenue for studying the explicit behavior of ferrocenecarboxylic acid in the solution phase. MD simulations track the movement of atoms over time, offering a detailed picture of conformational dynamics, solvation, and intermolecular interactions. mdpi.com
A critical prerequisite for accurate MD simulations is a robust molecular mechanics force field. For organometallic compounds like ferrocene derivatives, standard force fields often lack the necessary parameters. Significant research has been dedicated to developing and validating force fields for ferrocene-containing systems, such as ferrocene-peptide conjugates. researchgate.netnih.gov This process involves:
Parameter Generation: Using quantum chemical calculations (e.g., DFT) to derive intramolecular force-field parameters like bond lengths, angles, and dihedral terms. nih.gov
Charge Derivation: Fitting atomic partial charges to quantum-chemically computed electrostatic potentials to accurately model intermolecular electrostatic interactions. researchgate.netnih.gov
Validation: Testing the force field by comparing MD simulation results against experimental data, such as X-ray crystal structures and NMR data in solution. researchgate.netnih.gov
Once a force field is established, MD simulations can be used to study the behavior of ferrocenecarboxylic acid in various solvents. Key insights include:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or interactions with polar solvent molecules. cymitquimica.com MD simulations can characterize the stability and lifetime of these hydrogen bonds.
Solvation Shell: Simulations can reveal the structure of the solvent molecules surrounding the solute, providing insight into its solubility and how it interacts with its local environment.
Conformational Dynamics: The rotation of the cyclopentadienyl rings and the orientation of the carboxyl group can be monitored over time to understand the molecule's flexibility in solution. researchgate.net
These simulations are crucial for understanding systems where ferrocenecarboxylic acid is used as a building block, for example, in self-assembling systems or as a surface modifier for materials in electrochemical applications. uni-muenchen.deaau.dk
Computational Prediction and Interpretation of Spectroscopic Signatures
Computational methods, particularly DFT, are routinely used to predict and interpret the spectroscopic signatures of ferrocenecarboxylic acid, providing a crucial link between theoretical models and experimental observations. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. materialssquare.com By comparing the computed IR spectrum with the experimental one, researchers can confirm the structure of a synthesized compound, including specific conformers or isomers. jcgtm.orgjcgtm.org For example, calculations on ferrocenecarboxylic acid using the DFT/B3LYP method showed that the calculated valence vibrations of the monosubstituted cyclopentadienyl ring (1011-1014 cm⁻¹) corresponded well with the experimental IR spectrum, with a reported accuracy of 99%. jcgtm.orgjcgtm.org This synergy between theory and experiment is invaluable for structural elucidation, especially in complex reaction mixtures. sciencebring.comresearchgate.net
The table below shows a comparison of calculated and experimental IR frequencies for a product derived from ferrocenecarboxylic acid, highlighting the predictive power of DFT.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (carboxyl) | 1705-1715 | 1710 |
| C-O stretch (carboxyl) | 1230-1240 | 1235 |
| Cp ring (monosubstituted) | 1011-1014 | 1012 |
| Data adapted from studies on ferrocenecarboxylic acid and its derivatives. |
NMR Spectroscopy: While not as direct as IR frequency calculations, theoretical methods can aid in the interpretation of ¹H and ¹³C NMR spectra. DFT can be used to calculate magnetic shielding constants, which can then be converted into chemical shifts. This is particularly useful for assigning signals in complex molecules and for distinguishing between different isomers whose spectra might be very similar. mdpi.com
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.commaterialssquare.com These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. This allows for the assignment of absorption bands observed experimentally to specific electronic excitations, such as d-d transitions centered on the iron atom or π-π* transitions within the cyclopentadienyl rings and carboxyl group. mdpi.comrsc.org
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms involving ferrocenecarboxylic acid, moving beyond static pictures of reactants and products. nih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates, characterize transition states, and calculate activation energies, offering a detailed, dynamic view of the chemical transformation. libretexts.org
DFT calculations are central to this field. For instance, in the study of the formation of complex heterocyclic systems from carboxyferrocene derivatives, DFT modeling was used to:
Identify Intermediates and Conformers: The calculations identified various diastereomers as local minima on the potential energy surface. mdpi.com
Locate Transition States: The saddle points connecting these minima, representing the transition states for their interconversion, were located and their structures optimized (e.g., TS(8a/T1-T2)). mdpi.com
Calculate Energy Barriers: The free energy differences between the ground states and transition states were calculated to determine the activation barriers for specific reaction steps. This helps explain why certain pathways are favored and rationalizes the observed product distributions and diastereoselectivity. mdpi.com
These computational models can explain substituent effects, where electron-donating or electron-withdrawing groups on reactants influence reaction rates and outcomes. mdpi.com The calculations can also incorporate solvent effects, often using polarizable continuum models (PCM), to better reflect real-world experimental conditions. mdpi.com By providing a step-by-step energetic profile of a reaction, these modeling studies are crucial for optimizing reaction conditions and for the rational design of new synthetic pathways. mdpi.comjcgtm.org
Analysis of Redox Potentials and Electron Transfer Energetics
The redox activity of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple is one of its most important properties. The carboxylic acid substituent significantly influences this redox behavior, an effect that can be precisely analyzed and predicted using computational methods.
Experimental studies using cyclic voltammetry show that the electron-withdrawing carboxylic acid group makes the iron center more electron-poor. unh.edu This makes the ferrocene moiety more difficult to oxidize, resulting in a higher redox potential compared to unsubstituted ferrocene. unh.edu
| Compound | E₁/₂ (mV vs. Ag/AgCl) | Reference |
| Ferrocene | 366 | unh.edu |
| Ferrocenecarboxylic Acid | 602 | unh.edu |
| Methyl Ferrocenoate | 613 | unh.edu |
Computational electrochemistry, using DFT, allows for the direct calculation of these redox potentials. The process typically involves calculating the free energy change (ΔG) for the oxidation reaction in solution. acs.org Advanced computational models can achieve high accuracy by:
Calculating the free energies of both the reduced (ferrocene) and oxidized (ferrocenium) states.
Including solvation energies, often through continuum solvation models.
Referencing the calculated potential to a known standard, sometimes using a computational reference electrode. acs.org
Beyond thermodynamics, computational models like the Marcus-Hush theory can be used to investigate the kinetics of electron transfer. acs.org This theory allows for the calculation of the activation energy for the electron transfer process, which is composed of contributions from the inner-sphere reorganization energy (changes in bond lengths and angles within the molecule) and the outer-sphere reorganization energy (rearrangement of solvent molecules). acs.org DFT is used to calculate the inner-sphere component by determining the energy difference between the equilibrium geometry of one redox state and the geometry of the other. acs.org These theoretical analyses are critical for applications in electrochemistry, such as in sensors and molecular electronics, where both the potential and the rate of electron transfer are key performance metrics. cymitquimica.comresearchgate.netpineresearch.com
Rational Design and Prediction of Carboxyferrocene-Based Systems
A major goal of computational chemistry is the rational design of new molecules and materials with tailored properties. Ferrocenecarboxylic acid serves as a versatile building block, and theoretical modeling is increasingly used to guide the design of advanced functional systems based on this compound. grafiati.comcjcatal.com
Catalyst Design: Computational studies have been instrumental in designing novel electrocatalysts. For example, ferrocenecarboxylic acid has been used as a source for iron and carbon doping in other catalytic materials or as a functional linker in metal-organic frameworks (MOFs). mdpi.comresearchgate.net Theoretical calculations can predict how incorporating the carboxyferrocene unit will:
Modify Electronic Structure: DFT calculations show that doping or functionalization can alter the electronic structure of the host material, creating more active catalytic sites. mdpi.comresearchgate.net
Enhance Performance: In materials for the oxygen evolution reaction (OER) or hydrogen evolution reaction (HER), calculations can predict how modifications will lower the overpotential required for the reaction by optimizing the binding energies of reaction intermediates. researchgate.net For example, theoretical calculations demonstrated that using carboxyferrocene as a missing linker in a MOF could create defects that enhance OER performance. researchgate.net
Materials Science: In the design of MOFs and other porous materials, computational modeling can predict how using ferrocenecarboxylic acid or its derivatives as organic linkers will affect the final structure, pore size, and stability of the framework. acs.orgacs.org This predictive capability accelerates the discovery of new materials for applications such as gas storage and separation.
Molecular Electronics: For applications in molecular electronics, understanding electron transport through single molecules is essential. mdpi.com Theoretical methods like DFT combined with non-equilibrium Green's function (NEGF) formalism can predict the conductance of molecular wires containing the ferrocene unit. These calculations help in designing molecules with optimal electronic coupling for use in nanoscale devices. mdpi.com
By providing fundamental insights into structure-property relationships, computational chemistry allows for an efficient, in silico screening process, reducing the trial-and-error of experimental work and accelerating the development of new carboxyferrocene-based technologies. grafiati.com
Advanced Spectroscopic and Structural Elucidation of Carboxyferrocene Systems
X-ray Diffraction Analysis for Solid-State Molecular Structures
X-ray diffraction analysis has been instrumental in determining the precise solid-state molecular structure of carboxyferrocene. Studies reveal that carboxyferrocene crystallizes in the monoclinic space group P21/n. iucr.org The crystal structure consists of hydrogen-bonded dimers, where two molecules are linked through their carboxylic acid groups. iucr.org This hydrogen-bonding framework results in an O---O distance of approximately 2.714 Å. iucr.org
The ferrocene (B1249389) moiety itself adopts an eclipsed conformation of the cyclopentadienyl (B1206354) (Cp) rings. iucr.org The bond distances within the molecule have been measured with high precision. For instance, the average carbon-carbon bond length in the Cp rings is about 1.442 Å, while the bond connecting the carboxyl group to the Cp ring is approximately 1.407 Å. iucr.org The C=O and C-O(H) bond lengths within the carboxylic acid group are 1.261 Å and 1.313 Å, respectively. iucr.org
In derivatives such as ferrocene carboxylic acid benzotriazol-1-yl ester, the two cyclopentadienyl groups are nearly parallel, with a dihedral angle of 2.70°. mdpi.com The benzotriazole (B28993) group and the cyclopentadienyl group are almost perpendicular to each other, with a dihedral angle of 86.48°. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.797(1) |
| b (Å) | 12.896(3) |
| c (Å) | 12.586(3) |
| β (°) | 96.96(1) |
| V (ų) | 934.1(3) |
| Z | 4 |
| Data sourced from Cotton, F. A., & Reid Jr, A. H. (1985). Acta Crystallographica Section C, 41(5), 686-688. iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of carboxyferrocene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a derivative, the protons on the unsubstituted cyclopentadienyl ring typically appear as a singlet around 4.14 ppm. The protons on the substituted ring appear as two triplets at approximately 4.81 and 5.06 ppm. The specific chemical shifts can vary depending on the solvent and the nature of other substituents.
The ¹³C NMR spectrum provides further structural confirmation. For a trimethylsilyl (B98337) derivative of ferrocenecarboxylic acid, signals for the cyclopentadienyl carbons are observed at 69.96, 71.20, and 74.44 ppm, with the carbon attached to the substituent appearing at 95.14 ppm. The carbon of the trimethylsilyl group appears at 1.13 ppm, and the carbonyl carbon gives a signal at a significantly downfield shift of 284.10 ppm. In another study of a ferrocene derivative, the carbonyl carbon of the carboxylic acid was observed at 171.17 ppm. rsc.org
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 4.14 | s | Unsubstituted Cp-H |
| ¹H | 4.81 | t | Substituted Cp-H |
| ¹H | 5.06 | t | Substituted Cp-H |
| ¹³C | 69.96, 71.20, 74.44 | - | Cp-CH |
| ¹³C | 95.14 | - | Cp-C (substituted) |
| ¹³C | 171.17 | - | C=O (acid) |
| Data is illustrative and sourced from various derivative studies. rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of carboxyferrocene, providing insights into its structural stability. The molecular weight of carboxyferrocene is 230.04 g/mol . scbt.com
Under electron ionization (EI), carboxyferrocene and its derivatives exhibit characteristic fragmentation. A common fragmentation pathway involves the transfer of the carboxyl hydroxyl group to the iron atom upon elimination of a cyclopentadienyl radical. sci-hub.st This leads to the formation of ions such as [C₅H₅FeOH]⁺ (m/z 138). sci-hub.st For esters of carboxyferrocene, analysis by gas chromatography-mass spectrometry (GC-MS) often shows a fragment at m/z 230, corresponding to the ferrocenecarboxylic acid cation. researchgate.net Phenol esters can show a base peak at m/z 213, which corresponds to the ferrocenecarbonyl cation. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in carboxyferrocene.
The FT-IR spectrum of carboxyferrocene shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The sharp and intense peak for the C=O (carbonyl) stretch is typically observed around 1700 cm⁻¹. Other significant peaks include those for C-H stretching of the cyclopentadienyl rings (around 3100 cm⁻¹) and the Fe-Cp stretch (around 1100 cm⁻¹). mdpi.com For example, in a study of ferrocenyl bis-amide derivatives, the N-H stretch was observed at 3297 cm⁻¹ and the C=O stretch at 1668 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the skeletal modes of the ferrocene moiety.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 |
| C-H stretch (Cp ring) | ~3100 |
| C=O stretch (Carbonyl) | ~1700 |
| Fe-Cp stretch | ~1100 |
| Data compiled from various sources. mdpi.com |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission spectroscopy are used to study the electronic transitions in carboxyferrocene. The UV-Vis spectrum of carboxyferrocene and its derivatives is characterized by several absorption bands.
A prominent band is typically observed around 440-450 nm, which is attributed to the d-d transitions of the iron center. nih.gov Another band, often seen in the UV region around 325-330 nm, is due to ligand-to-metal charge transfer (LMCT) transitions. nih.govbeilstein-journals.org The exact position and intensity of these bands can be influenced by the solvent and the nature of substituents on the ferrocene core. For instance, in a study involving ferrocenylazobenzene, the π-π* and n-π* transitions of the azo group were observed at 355 nm and 460 nm, respectively. researchgate.net The oxidation of ferrocene derivatives to the corresponding ferrocenium (B1229745) ion leads to the appearance of new, often blue-colored, absorption bands in the visible region. beilstein-journals.org
Electrochemical Methods for Redox Potential Elucidation and Mechanistic Insight
Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for investigating the redox properties of carboxyferrocene. Carboxyferrocene undergoes a reversible one-electron oxidation of the iron(II) center to iron(III), forming the ferricenium cation. edaq.comedaq.com
In aqueous solutions, carboxyferrocene exhibits a redox pair with an anodic peak potential (Epa) and a cathodic peak potential (Epc). For example, on a carbon ceramic electrode, a redox pair was observed with an Epa of 405 mV and an Epc of 335 mV (vs. Ag/AgCl), resulting in a peak separation (ΔE) of 70 mV. nih.gov This value is close to the ideal 59 mV for a reversible one-electron process, indicating facile electron transfer kinetics. The formal potential (E°') is a key parameter derived from these measurements and is influenced by the electronic nature of the substituents on the cyclopentadienyl rings. The presence of the electron-withdrawing carboxylic acid group generally shifts the redox potential to more positive values compared to unsubstituted ferrocene. Studies have also shown that the reduced form of carboxyferrocene can adsorb onto electrode surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org
Circular Dichroism (CD) Spectroscopy for Chiral Carboxyferrocene Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. When carboxyferrocene is derivatized with chiral entities, such as amino acids, the resulting compounds can exhibit distinct CD signals.
For instance, when L-amino acids are attached to 1,1'-ferrocenedicarboxylic acid, the resulting peptide derivatives often adopt a P-helical conformation of the ferrocene moiety, which is stabilized by intramolecular hydrogen bonds. psu.edu This P-helicity gives rise to a strong positive CD band around 480 nm. psu.edu Conversely, derivatives with D-amino acids typically show an M-helical conformation and a corresponding negative CD band in the same region. psu.edu The intensity and sign of the CD signal are thus indicative of the induced chirality and conformation of the ferrocene core in solution. The interaction of carboxyferrocene with chiral hosts like modified calixarenes can also induce a CD signal, which can be used to study host-guest complexation. oup.com
Scanning Probe Microscopy for Surface Characterization of Self-Assembled Monolayers
Scanning Probe Microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable tools for the nanoscale characterization of self-assembled monolayers (SAMs). These methods provide high-resolution imaging of surface topography, molecular arrangement, and the mechanical properties of carboxyferrocene films, offering critical insights into their structural integrity and organization at the molecular level.
Scanning Tunneling Microscopy (STM) of Carboxyferrocene on Conductive Substrates
STM has been pivotal in elucidating the intricate packing and hydrogen-bonding motifs of carboxyferrocene and its derivatives on conductive surfaces like gold (Au(111)). Studies reveal that the interplay between intermolecular hydrogen bonds, primarily involving the carboxylic acid groups, and molecule-substrate interactions dictates the formation of highly ordered supramolecular structures.
Low-temperature STM has been used to observe the self-assembled structures of 1,1'-ferrocenedicarboxylic acid on a Au(111) surface. research-nexus.netnsf.gov When deposited from a methanol (B129727) solution, the molecules form distinct structures on the surface, including dimer rows and unique six-molecule (hexamer) clusters with a defined chiral geometry. research-nexus.netnsf.gov The dimer rows consist of pairs of 1,1'-ferrocenedicarboxylic acid molecules stacked alongside each other. research-nexus.net The more prevalent structures, however, are the hexamer clusters. research-nexus.net The formation of these clusters is thought to be determined by species already present in the solution before deposition. research-nexus.netnsf.gov
Similarly, investigations into ferrocenecarboxylic acid on Au(111) have identified the formation of various hydrogen-bonded clusters. ufs.ac.za These include cyclic pentamers and double-row clusters, whose coexistence is attributed to the non-equilibrium conditions during the pulse deposition process from solution. ufs.ac.za In some instances, these pentagonal formations can arrange into larger, aperiodic structures resembling a molecular Penrose tiling, a type of quasicrystalline ordering. marquette.edu
Table 1: STM Observations of Carboxyferrocene-based SAMs on Au(111)
| Compound | Observed Supramolecular Structures | Key Findings | References |
|---|---|---|---|
| 1,1'-Ferrocenedicarboxylic Acid | Dimer rows, Chiral hexamer clusters | Formation of well-defined, six-molecule clusters is the dominant morphology. Cluster distribution suggests formation in the solution phase prior to deposition. | research-nexus.netnsf.gov |
| Ferrocenecarboxylic Acid | Cyclic pentamers, Double-row clusters | Coexistence of multiple structures due to non-equilibrium deposition conditions. Hydrogen bonding between carboxylic acid groups is the primary driving force for assembly. | ufs.ac.za |
| Ferrocenecarboxylic Acid | Aperiodic pentagonal structures | Formation of a "molecular Penrose tiling" demonstrates complex, long-range order driven by hydrogen bonds. | marquette.edu |
Atomic Force Microscopy (AFM) for Topographical and Morphological Analysis
AFM provides complementary information to STM, allowing for the characterization of SAMs on both conductive and insulating substrates. It is particularly useful for determining film thickness, surface roughness, and identifying larger-scale morphological features.
A study combining AFM and X-ray Photoelectron Spectroscopy (XPS) investigated the formation of carboxyferrocene structures on amine-functionalized silicon wafers. researchgate.net This research revealed that covalently anchored carboxyferrocene molecules aggregate into distinct nano-islets. researchgate.net These nano-islets are formed by an initial layer of amide-bonded carboxyferrocene, with additional layers of unreacted molecules stacking on top. researchgate.net The size of these islets is dependent on the specific metallocene and the nature of the chemical bond anchoring them to the surface. researchgate.net
AFM measurements showed that these nano-islets have diameters ranging from 40 to 100 nm. researchgate.net This aggregation into nano-islets, rather than a uniform monolayer, highlights the complex interplay of covalent anchoring, intermolecular interactions, and substrate effects that govern the final surface morphology of carboxyferrocene systems. Further AFM studies on related ferrocene-terminated SAMs have also been used to probe surface coverage and the stability of the monolayers under various conditions. researchgate.net
Table 2: AFM Characterization of Carboxyferrocene Nano-Islets on Amine-Functionalized Silicon
| Feature | Measurement | Detailed Findings | References |
|---|---|---|---|
| Morphology | Nano-islet Aggregates | Covalently anchored carboxyferrocene molecules form distinct nano-islets rather than a uniform monolayer. | researchgate.net |
| Islet Diameter | 40 - 100 nm | The diameter of the aggregates varies depending on the specific metallocene and the anchoring bond chemistry. | researchgate.net |
| Islet Structure | Multilayered | Islets consist of a primary layer of amide-bonded metallocene with up to seven additional layers of physisorbed molecules stacked on top. | researchgate.net |
| Analytical Techniques | AFM, SEM, XPS | The combination of microscopy and spectroscopy confirmed the formation, size, and chemical nature of the nano-islets. | researchgate.net |
Table 3: List of Compounds
| Compound Name |
|---|
| 1,1'-Ferrocenedicarboxylic acid |
| Ferrocene, carboxy-(9CI) |
Carboxyferrocene in Catalysis and Advanced Catalytic Systems
Carboxyferrocene as a Ligand Precursor for Homogeneous Catalysis
Carboxyferrocene serves as a crucial precursor in the synthesis of ligands for homogeneous catalysis. The carboxylic acid functionality provides a convenient attachment point for creating more complex ligand architectures. These ligands, when coordinated to a metal center, can influence the activity, selectivity, and stability of the resulting homogeneous catalyst.
The synthesis of ferrocenyl derivatives for catalytic applications often involves the functionalization of the cyclopentadienyl (B1206354) rings. nih.gov The carboxyl group on carboxyferrocene can be readily converted into other functional groups, such as esters, amides, or acid chlorides, which can then be used to introduce phosphine (B1218219), amine, or other coordinating moieties. For instance, the reaction of carboxyferrocene with appropriate amines can lead to the formation of ferrocenyl-amide ligands. These ligands can then be used to prepare transition metal complexes for various catalytic transformations. nih.gov
One notable application is in hydroformylation and hydrogenation reactions, where rhodium complexes with phosphine-containing ligands are often employed. mdpi.com While direct use of carboxyferrocene as a ligand is less common, its derivatives play a significant role. The electronic properties of the ferrocene (B1249389) unit, which can be tuned by substituents on the cyclopentadienyl rings, can impact the catalytic performance of the metal center. nih.gov The presence of the carboxyl group or its derivatives can modulate the electron-donating or -withdrawing nature of the ferrocenyl ligand, thereby influencing the outcome of the catalytic reaction.
| Catalyst Precursor | Ligand Type | Catalytic Application | Reference |
| Carboxyferrocene | Ferrocenyl-amide | C-C bond formation | nih.gov |
| Ferrocenyl phosphine derivatives | Phosphine | Hydroformylation, Hydrogenation | mdpi.com |
Asymmetric Catalysis Utilizing Chiral Carboxyferrocene Ligands
The field of asymmetric catalysis has greatly benefited from the unique stereochemical properties of ferrocene derivatives. nih.govrsc.org The planar chirality of the ferrocene scaffold, combined with central chirality, has led to the development of highly effective chiral ligands for a variety of enantioselective transformations. nih.govnih.gov Carboxyferrocene is a key starting material for the synthesis of many of these chiral ligands. mdpi.com
The carboxyl group can be used as a handle to introduce chiral auxiliaries or to direct ortho-lithiation for the stereoselective synthesis of planar chiral ferrocenes. mdpi.com For example, chiral oxazoline (B21484) ferrocene ligands, which have shown remarkable success in transition metal-catalyzed asymmetric reactions, can be synthesized from carboxyferrocene derivatives. mdpi.comresearchgate.net In these ligands, the ferrocene backbone provides a rigid and bulky framework that creates a well-defined chiral environment around the metal center, leading to high enantioselectivities in reactions such as allylic alkylation, Heck reactions, and ketone reductions. nih.govresearchgate.net
The development of novel synthetic methodologies for creating diverse ferrocenyl ligands is an active area of research. rsc.org The ability to easily modify carboxyferrocene allows for the fine-tuning of the steric and electronic properties of the resulting chiral ligands, which is crucial for optimizing their performance in specific asymmetric catalytic reactions. nih.gov
| Chiral Ligand Type | Starting Material | Asymmetric Reaction | Enantioselectivity | Reference |
| Chiral oxazoline ferrocenes | Carboxyferrocene derivatives | Allylic alkylation, Heck reaction | High | nih.govmdpi.comresearchgate.net |
| 1,1'-N,P bidentate ligands | 2-carboxyferrocene derivatives | Pd-catalyzed reactions | High | mdpi.com |
| P-stereogenic phosphine-oxazoline ferrocenyl ligands | Carboxyferrocene derivatives | Intermolecular asymmetric Heck reaction | High | nih.gov |
Design of Heterogeneous Catalysts with Immobilized Carboxyferrocene Units
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation and catalyst recycling. nih.gov Carboxyferrocene is an ideal building block for this purpose, as the carboxylic acid group can be used to anchor the ferrocene unit to a variety of solid supports. nih.gov
One of the most promising approaches involves the use of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxyl group of carboxyferrocene or its dicarboxylic acid analogue, 1,1'-ferrocenedicarboxylic acid, can coordinate to metal centers to form robust, porous frameworks. researchgate.net These ferrocene-containing MOFs can act as heterogeneous catalysts themselves, or they can serve as supports for other catalytically active species. researchgate.netresearchgate.net
The redox activity of the immobilized ferrocene units can be harnessed for catalytic applications. Furthermore, the defined porous structure of MOFs allows for size- and shape-selective catalysis. The design of these materials allows for the precise control over the placement and environment of the active sites, leading to enhanced catalytic performance. For example, ferrocene-functionalized Cu(I)-based MOFs have been shown to be highly effective heterogeneous catalysts for C-N cross-coupling reactions. researchgate.net
| Heterogeneous Catalyst Type | Support/Framework | Role of Carboxyferrocene | Catalytic Application | Reference |
| Ferrocene-functionalized MOF | Cu(I)-based MOF | Linker | C-N cross-coupling | researchgate.net |
| Polypeptide-coated MOF | Nanoscale MOF | Co-catalyst for initiation | Ring-opening polymerization | nih.gov |
| Dendrimer-based catalyst | Silica, Polystyrene | Core for dendrimer synthesis | Hydrogenation, Oxidation | mdpi.com |
Electrocatalysis and Photocatalysis with Ferrocene-Derived Systems
The reversible one-electron oxidation of the ferrocene/ferrocenium (B1229745) couple makes ferrocene derivatives excellent candidates for applications in electrocatalysis and photocatalysis. nih.gov Carboxyferrocene and its derivatives are utilized in the design of systems for energy conversion and storage, such as water splitting and CO2 reduction. bohrium.comresearchgate.net
In electrocatalysis, the carboxyl group can be used to immobilize ferrocene units onto electrode surfaces. nih.gov These modified electrodes can then act as mediators for electron transfer processes, facilitating redox reactions that would otherwise be slow. rsc.orgnih.gov For example, ferrocene-based metal-organic frameworks have been investigated as efficient electrocatalysts for the oxygen evolution reaction (OER) and urea (B33335) oxidation reaction (UOR). bohrium.comresearchgate.net The introduction of ferrocene can create unsaturated metal sites and improve the intrinsic activity of the catalyst. bohrium.com
In photocatalytic systems, ferrocene derivatives can act as photosensitizers or electron donors. Upon light absorption, the ferrocene unit can be excited to a higher energy state, enabling it to participate in electron transfer reactions that drive a catalytic cycle. The carboxyl group can be used to link the ferrocene moiety to other components of the photocatalytic system, such as a light-harvesting antenna or a catalytic center.
| Catalytic System | Role of Ferrocene Derivative | Application | Key Finding | Reference |
| Ferrocene-based MOF on Nickel Foam | Electrocatalyst | Oxygen Evolution Reaction (OER) | Increased unsaturated metal sites and improved intrinsic activity. | bohrium.com |
| Ni/Co bimetallic MOF with carboxyferrocene | Electrocatalyst | Urea Oxidation Reaction (UOR) | Changed coordination environment of Ni active sites and optimized electronic structure. | researchgate.net |
| Ferrocene-derived mediators | Redox mediator in biocatalysis | Turnover of flavin adenine (B156593) dinucleotide (FAD) | Matched the rate of FAD turnover with other enzymes in the system. | rsc.org |
Redox-Active Catalysts in Organic Transformations
The ability of the iron center in ferrocene to shuttle between the Fe(II) and Fe(III) oxidation states is a key feature that is exploited in redox-active catalysis. nih.govatamankimya.com Carboxyferrocene and its derivatives can be employed as catalysts or catalyst precursors in a variety of organic transformations that involve electron transfer steps. atamankimya.com
The carboxyl group can influence the redox potential of the ferrocene/ferrocenium couple, thereby tuning its reactivity in a catalytic cycle. Furthermore, the carboxyl group can participate in the reaction mechanism through hydrogen bonding or by acting as a proton shuttle.
Ferrocene-based redox-active ligands can stabilize different oxidation states of a catalytically active metal center or participate directly in the redox process of the catalytic cycle. rsc.org For example, in some reactions, the ferrocene unit can act as a single-electron oxidant or reductant. Electroreductive iron catalysis, for instance, can be achieved using a redox mediator to access different oxidation states of iron for transformations like alkyne semi-hydrogenation. chemrxiv.org
| Organic Transformation | Role of Carboxyferrocene Derivative | Mechanism | Reference |
| Cross-coupling reactions | Ligand precursor | Stabilization of metal center | researchgate.net |
| Oxidation reactions | Redox catalyst | Electron transfer from ferrocene | atamankimya.com |
| Reduction reactions | Redox mediator | Facilitates electron transfer to substrate | chemrxiv.org |
Polymerization Catalysis and Initiator Systems
Carboxyferrocene and its derivatives have found applications in the field of polymerization catalysis, acting as initiators, catalysts, or comonomers. atamankimya.com The incorporation of the redox-active ferrocene moiety into a polymer chain can impart interesting electrochemical and material properties to the final product.
In ring-opening polymerization (ROP), for instance, metal complexes are often used as catalysts. mdpi.comfrontiersin.org Ferrocene-containing complexes can be designed to catalyze the ROP of cyclic esters or carbonates. The carboxyl group of carboxyferrocene can be used to synthesize initiators for ROP. For example, a ferrocene-containing alcohol, which can be derived from carboxyferrocene, can initiate the polymerization of lactide to produce polylactide with a ferrocenyl end-group.
In the context of controlled radical polymerization techniques like atom transfer radical polymerization (ATRP), transition metal complexes are used as catalysts to control the polymerization process. wikipedia.org While direct use of carboxyferrocene in the catalyst system is not extensively reported, ferrocene derivatives can be incorporated as part of the ligand to modulate the activity of the metal catalyst. Additionally, carboxyferrocene can be converted into a monomer and copolymerized with other monomers to produce ferrocene-containing polymers. Switchable polymerization catalysis, which uses a single catalyst to polymerize mixtures of monomers in a controlled sequence, is an emerging area where ferrocene-based catalysts could potentially be applied. nih.gov
| Polymerization Type | Role of Carboxyferrocene Derivative | Example | Reference |
| Ring-Opening Polymerization (ROP) | Initiator precursor | Synthesis of ferrocenyl-end-capped polylactide | frontiersin.org |
| Ring-Opening Polymerization (ROP) | Heterogeneous co-catalyst | Polymerization of N-carboxyanhydrides | nih.gov |
| Atom Transfer Radical Polymerization (ATRP) | Ligand component/Monomer | Synthesis of redox-active polymers | wikipedia.org |
Applications of Carboxyferrocene in Functional Materials Science
Incorporation into Polymer Scaffolds and Macromolecular Architectures
Carboxyferrocene is a valuable monomer for the synthesis of redox-active polymers. The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, allowing for its incorporation into various polymer backbones. These ferrocene-containing polymers exhibit interesting electrochemical properties due to the reversible oxidation and reduction of the ferrocene (B1249389) unit.
One common approach involves the covalent grafting of carboxyferrocene onto polymer chains. For instance, carboxyferrocene can be reacted with amine-functionalized polymers to form stable amide linkages. This method has been used to functionalize dendrimers, creating new metallodendrimers with ferrocenyl units on their surface. ingentaconnect.com
Furthermore, polymers incorporating carboxyferrocene can be designed to respond to external stimuli. For example, the redox state of the ferrocene units can be switched electrochemically, leading to changes in the polymer's physical properties, such as solubility or conformation. This has led to the development of redox-responsive materials.
Table 1: Examples of Polymer Systems Incorporating Carboxyferrocene
| Polymer System | Method of Incorporation | Key Feature | Potential Application |
|---|---|---|---|
| Poly(2-(methacryloyloxy)ethyl ferrocene carboxylate) (PFcMA) | Polymerization of a ferrocene-containing monomer | Covalent attachment of ferrocene units to a polymer backbone | Precursor for iron oxide nanoparticles rsc.org |
| Ferrocene-grafted microporous polymers | Pd-catalyzed Sonogashira-Hegihara cross-coupling | High thermal stability and porosity | Ferromagnetic materials mdpi.com |
Metal-Organic Frameworks (MOFs) and Coordination Polymers Using Carboxyferrocene Linkers
The carboxylic acid functionality of carboxyferrocene makes it an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are formed by the coordination of metal ions or clusters with organic ligands to create extended, often porous, structures.
By incorporating carboxyferrocene as a linker, researchers can introduce the redox activity of ferrocene directly into the framework of the MOF. nih.gov This can lead to MOFs with interesting electrochemical and electronic properties. For example, a bimetallic CoFe-MOF was synthesized using 2,6-naphthalene dicarboxylic acid and ferrocenecarboxylic acid as linkers. rsc.org In another study, a Ni/Co-MOF was synthesized with meso-Tetra(4-carboxyphenyl)porphine (TCPP) and ferrocenecarboxylic acid as the main ligands for the electrochemical determination of cyanides. nih.gov
The introduction of "missing linkers," where some of the expected linker molecules are absent, has been explored as a strategy to enhance the catalytic properties of MOFs. In one study, carboxyferrocene was used to create missing linkers in a Co-based MOF, resulting in a material with excellent performance for the oxygen evolution reaction (OER). nih.govacs.orgdntb.gov.uaacs.org
Self-Assembled Monolayers (SAMs) and Surface Functionalization for Advanced Interfaces
Carboxyferrocene and its derivatives are widely used to form self-assembled monolayers (SAMs) on various surfaces, particularly on gold and indium tin oxide (ITO) electrodes. mdpi.comnih.gov The carboxylic acid group can be used to anchor the molecule to the surface, while the ferrocene unit provides a redox-active probe at a well-defined distance from the electrode. nih.gov
These ferrocene-modified SAMs are invaluable tools for studying electron transfer processes and for developing electrochemical sensors. mdpi.comnih.govresearchgate.net The formal potential of the ferrocene/ferrocenium (B1229745) redox couple is sensitive to the local environment, allowing for the detection of molecular interactions at the electrode surface. researchgate.net For example, ferrocene-modified SAMs on ITO electrodes have been used to create immunosensors for the detection of human IgE. mdpi.comnih.gov
The ability to functionalize surfaces with carboxyferrocene extends to other materials as well. For instance, it has been used to modify silicon surfaces through amide coupling chemistry, creating a redox-active interface. nih.gov In a fascinating discovery, researchers found that ferrocenecarboxylic acid can self-assemble into two-dimensional quasicrystals on a gold surface, forming hydrogen-bonded pentamers with five-fold symmetry. nd.edu
Table 2: Surface Functionalization with Carboxyferrocene
| Surface | Method of Functionalization | Resulting Feature | Application |
|---|---|---|---|
| Indium Tin Oxide (ITO) | Self-assembled monolayer | Redox-active surface | Electrochemical immunosensor mdpi.comnih.gov |
| Gold (Au) | Self-assembled monolayer | Formation of 2D quasicrystals | Fundamental studies of self-assembly nd.edu |
| Silicon (Si(111)) | Amide coupling | Redox-active interface | Molecular electronics nih.gov |
Liquid Crystalline Materials with Ferrocenecarboxylic Acid Moieties
The unique three-dimensional structure of ferrocene makes it a valuable component in the design of liquid crystalline materials. chimia.ch By attaching mesogenic (liquid crystal-forming) groups to the ferrocene core, often through linkages derived from carboxyferrocene, researchers can create materials that exhibit both the properties of liquid crystals and the redox activity of ferrocene. chimia.chacs.org
The substitution pattern on the ferrocene core has a significant impact on the liquid crystalline properties. chimia.ch For example, 1,3-disubstituted ferrocenes tend to have a higher degree of molecular anisotropy and are more likely to form liquid crystalline phases compared to 1,2- or 1,1'-disubstituted isomers. chimia.ch
Researchers have synthesized a variety of ferrocene-containing liquid crystals, including mono-, di-, and tri-substituted derivatives. chimia.ch Hydrogen bonding has also been employed to create supramolecular liquid crystals by reacting ferrocene derivatives carrying a carboxylic acid function with other molecules. acs.org These materials can exhibit a range of mesophases, including smectic and cubic phases. acs.org Furthermore, ferrocene-containing liquid crystalline dendrimers have been synthesized, combining the properties of dendrimers, liquid crystals, and the redox-active ferrocene unit.
Nanomaterial Synthesis and Hybrid Composite Development
Carboxyferrocene plays a crucial role as a molecular building block in the synthesis of nanomaterials and the development of hybrid composites. The carboxylic acid group provides a convenient handle for attaching the ferrocene moiety to the surface of nanoparticles or for incorporating it into a composite matrix. academie-sciences.fr
For example, carboxyferrocene has been used to functionalize magnetic iron oxide nanoparticles. acs.org The resulting hybrid material combines the magnetic properties of the nanoparticles with the electrochemical activity of ferrocene, leading to magnetically switchable bioelectrocatalytic systems. acs.org
In another application, carboxyferrocene has been used to functionalize carbon nanoonions for use in organic photovoltaic devices. rsc.org The ferrocene unit acts as an electron donor in these systems. Carboxyferrocene can also be used to modify the surface of polystyrene nanoparticles, which can then serve as precursors for the synthesis of iron oxide nanoparticles through calcination. rsc.org Furthermore, ferrocene-grafted multi-walled carbon nanotubes have been synthesized for use in non-enzymatic electrochemical sensors. nih.gov
Table 3: Carboxyferrocene in Nanomaterial and Composite Systems
| Nanomaterial/Composite | Role of Carboxyferrocene | Resulting Property | Application |
|---|---|---|---|
| Iron Oxide Nanoparticles | Surface functionalization | Magnetic and electrochemical activity | Magnetically switchable bioelectrocatalysis acs.org |
| Carbon Nanoonions | Functionalization via acylation | Electron donor | Organic photovoltaics rsc.org |
| Polystyrene Nanoparticles | Surface modification | Precursor for iron oxide nanoparticles | Nanoparticle synthesis rsc.org |
Design of Redox-Responsive and Stimuli-Responsive Materials
The reversible one-electron oxidation of the ferrocene unit in carboxyferrocene to the ferrocenium cation forms the basis for the design of redox-responsive materials. This redox process can be triggered by an electrochemical potential or by chemical oxidants and reductants, leading to changes in the material's properties.
Polymers incorporating carboxyferrocene are a prime example of redox-responsive materials. The change in the redox state of the ferrocene moieties can alter the polymer's solubility, swelling behavior, or conformation. This has potential applications in areas such as controlled drug release and "smart" surfaces.
The pH of the surrounding medium can also act as a stimulus. The carboxylic acid group of carboxyferrocene is pH-sensitive, being protonated at low pH and deprotonated at high pH. This change in protonation state can influence the self-assembly and properties of materials containing this functional group. For instance, gold nanoparticles functionalized with ω-carboxylic acid terminated alkanethiols exhibit pH-dependent aggregation. academie-sciences.fr
Organic Electronics and Optoelectronic Device Applications
The unique electronic properties of ferrocene, combined with the processing advantages of organic materials, make carboxyferrocene a promising component for organic electronics and optoelectronic devices. mdpi.com The ferrocene unit can act as a stable, reversible redox center, which is a desirable characteristic for applications in data storage and molecular switches.
Carboxyferrocene has been investigated for its potential use in modifying electrode surfaces in optoelectronic devices. For example, it has been used to functionalize indium tin oxide (ITO), a common transparent electrode material, to facilitate charge injection in organic light-emitting diodes (OLEDs). princeton.edu
In the field of perovskite solar cells, ferrocenecarboxylic acid has been employed to modify the nickel oxide hole transport layer. researchgate.net This modification has been shown to improve the crystallization of the perovskite layer, enhance hole transport, and reduce charge carrier recombination, leading to improved device performance and stability. researchgate.net Similarly, the use of ferrocene carboxylic acid as a molecular bridge between the hole transport layer and the perovskite layer in perovskite light-emitting diodes (PeLEDs) has been explored to improve device efficiency. researchgate.net
Supramolecular Chemistry and Host Guest Interactions of Carboxyferrocene
Design of Receptors for Ion and Molecular Recognition
The structural and electronic properties of ferrocenecarboxylic acid are leveraged in the design of sophisticated receptors for recognizing specific ions and neutral molecules. The fundamental principle of molecular recognition involves non-covalent interactions between a host molecule and a guest. dtu.dk The ferrocene (B1249389) framework provides a tunable scaffold, while the carboxyl group offers a reliable hydrogen-bonding site.
Researchers have successfully synthesized receptors by coupling ferrocenecarboxylic acid or its derivatives with other molecular units to create specific binding cavities. For instance, novel receptors designed for low molecular weight diamines have been created by bridging two ferrocenedicarboxylic acid residues with various organic spacers. nih.govingentaconnect.com These complex structures demonstrate the versatility of the ferrocene unit in constructing flexible yet organized host systems. nih.gov The binding affinity of these receptors is significant, with complexation constants typically in the range of 10² to 10⁴ M⁻¹ in organic solvents. nih.gov
Furthermore, ferrocenecarboxylic acid can be incorporated into systems designed for anion recognition. Dendrimers terminated with ferrocenyl-urea groups, synthesized from ferrocenecarboxylic acid, have shown a high affinity for anions, an enhancement attributed to the urea (B33335) group's strong hydrogen-bonding capability. tandfonline.com The combination of the redox-active ferrocene unit and hydrogen-bonding sites allows for electrochemical sensing of the binding events.
The interaction of ferrocenecarboxylic acid with cyclodextrins (CDs) is a well-studied example of host-guest chemistry. bohrium.comacs.org The hydrophobic ferrocene moiety can be encapsulated within the cavity of cyclodextrins, with the binding affinity depending on the size of the CD cavity. acs.orgnih.gov The order of complex formation ability for CD isomers with ferrocenecarboxylic acid is β-CD > γ-CD > α-CD. acs.org This encapsulation significantly alters the electrochemical properties of the ferrocene unit, a phenomenon that is exploited in the design of electrochemical sensors. bohrium.comacs.org
Table 1: Complexation Constants for Ferrocene-Based Receptors
| Receptor | Guest Molecule | Solvent | Complexation Constant (M⁻¹) |
|---|---|---|---|
| Receptor 18¹ | 4-Aminopyridine | THF-d8 | 10² - 10⁴ |
| Receptor 19¹ | N,N,N',N'-Tetramethylethylenediamine | CDCl3 | 10² - 10⁴ |
| Receptor 20¹ | DABCO | THF-d8 | 10² - 10⁴ |
| Ferrocenecarboxylic acid | β-Cyclodextrin | Aqueous Solution | High |
| Ferrocenecarboxylic acid | γ-Cyclodextrin | Aqueous Solution | Moderate |
| Ferrocenecarboxylic acid | α-Cyclodextrin | Aqueous Solution | Low |
¹Receptors 18, 19, and 20 are complex diamine receptors derived from ferrocenedicarboxylic acid as described in source nih.gov.
Directed Self-Assembly of Carboxyferrocene-Based Systems
The self-assembly of ferrocenecarboxylic acid is driven by a combination of intermolecular forces, primarily hydrogen bonding through the carboxylic acid groups. nih.govresearchgate.net This leads to the formation of ordered supramolecular structures, both in the solid state and on surfaces. aip.orgscispace.com The carboxylic acid dimer, where two COOH groups form a pair of strong hydrogen bonds, is a common and reliable supramolecular synthon that directs the assembly. nih.govaip.org
On solid surfaces, such as Au(111), ferrocenecarboxylic acid demonstrates fascinating self-assembly behavior. acs.orgnih.govaip.org While rows of hydrogen-bonded dimers are observed, the dominant structures formed under certain conditions are highly unusual cyclic, hydrogen-bonded pentamers. nih.govnih.gov These pentamers, stabilized by a network of hydrogen bonds, can further organize into two-dimensional quasicrystalline structures. acs.orgnih.govnih.gov This was the first reported instance of a self-assembled molecular quasicrystal and the only known example of a hydrogen-bonded quasicrystal, showcasing local five-fold symmetry and long-range order without periodicity. nih.govnih.gov
The formation of these complex structures is not always governed by thermodynamic equilibrium. Studies have shown that under conditions of rapid solvent evaporation, kinetically controlled self-assembly can lead to metastable structures like the observed pentamers. nih.gov Evidence suggests that these clusters may form in solution before adsorbing onto the surface, highlighting the solvent's role in determining the final crystal structure. nih.gov
In addition to self-assembly on surfaces, ferrocenecarboxylic acid and its dicarboxylic acid analogue are used to form supramolecular architectures in the solid state through co-crystallization with other molecules. For example, it forms a salt with the antibacterial compound trimethoprim, where the carboxylate group interacts with the protonated aminopyrimidine group via robust hydrogen bonds, creating a predictable supramolecular heterosynthon. science.gov Similarly, it forms a 1:1 salt with 3-aminopyridine, resulting in layered arrangements held together by strong charge-assisted hydrogen bonds. aip.org These studies underscore the utility of the carboxyl group in directing crystal packing through well-defined hydrogen-bonding patterns. aip.orgscience.gov
Construction of Molecular Switches and Logic Gates
The reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple is a key property exploited in the construction of molecular switches and logic gates. kyoto-u.ac.jp Ferrocenecarboxylic acid and its derivatives are frequently used as the core redox-active component in these systems. mdpi.com Oxidation of the diamagnetic ferrocene (Fe²⁺) to the paramagnetic ferrocenium cation (Fe³⁺) causes significant changes in the molecule's electronic, optical, and magnetic properties, which can be used to switch a system between two or more states. kyoto-u.ac.jp
Redox switches based on ferrocenecarboxylic acid can be triggered by chemical or electrochemical stimuli. For example, water-soluble fluorinated dendrimers containing a ferrocene moiety at their core have been designed as 19F NMR switches. kyoto-u.ac.jp Upon oxidation of the ferrocene, the paramagnetic effect of the resulting ferrocenium ion accelerates the relaxation of nearby fluorine atoms, causing a significant decrease in the 19F NMR signal. This process is reversible upon reduction of the ferrocenium cation. kyoto-u.ac.jp
Ferrocenecarboxylic acid is also a component in constructing molecular logic gates, which perform logical operations based on chemical or physical inputs. These systems often integrate the redox activity of ferrocene with other responsive elements. mdpi.com For instance, fluorescent chemosensors that function as AND logic gates have been developed. These molecules, often based on a naphthalimide fluorophore, incorporate a tertiary amine receptor (proton input) and a ferrocene unit (redox input). mdpi.com The fluorescence is "ON" only when both inputs are present (i.e., the amine is protonated AND the ferrocene is oxidized). mdpi.com
More complex logic systems have also been realized. An electrochemical logic gate using DNA strands modified with ferrocenecarboxylic acid has been developed. nih.govresearchgate.net In this system, the presence of specific metal ions (Hg²⁺ and Ag⁺) as inputs stabilizes DNA duplexes, and the resulting change in the electrochemical current of the ferrocene label serves as the output. nih.gov Researchers have also built multi-input/multi-output logic gates using films of carboxylated carbon nanotubes, where ferrocenecarboxylic acid is one of several possible inputs that modulate the electrochemical output signals. mdpi.comnih.gov
Table 2: Examples of Carboxyferrocene-Based Molecular Logic Gates
| Logic Gate Type | Inputs | Output Signal | Principle |
|---|---|---|---|
| AND | H⁺, Oxidant (e.g., Fe³⁺) | Fluorescence | Protonation of amine receptor and oxidation of ferrocene are both required for fluorescence emission. mdpi.com |
| AND | Hg²⁺, Ag⁺ | Faradaic Current | Metal ions stabilize specific DNA mismatches, affecting the electrochemical signal of a ferrocenecarboxylic acid label. nih.govresearchgate.net |
Dendrimers and Macrocycles Incorporating Ferrocenecarboxylic Acid Units
Ferrocenecarboxylic acid and its 1,1'-dicarboxylic acid analogue are valuable synthons for building large, well-defined supramolecular structures like dendrimers and macrocycles. These architectures often possess unique electrochemical and host-guest properties.
Dendrimers: Ferrocene-containing dendrimers have been synthesized by coupling ferrocenecarboxylic acid or its acid chloride with amine-terminated dendritic cores, such as poly(amidoamine) (PAMAM) or diaminobutane-based dendrimers. ingentaconnect.comtandfonline.combenthamdirect.com This creates metallodendrimers where the redox-active ferrocene units are located at the periphery. ingentaconnect.combenthamdirect.com These structures have been characterized for their potential in anion recognition, where the amide or urea linkages formed from the carboxylic acid serve as hydrogen-bond donors to bind anions. tandfonline.com The electrochemical behavior of these dendrimers is influenced by the dendritic structure, which can shield the ferrocene core and affect the electron transfer rate. nih.gov ROS-responsive amphiphilic dendrimers have also been prepared using ferrocenecarboxylic acids, designed for potential therapeutic delivery applications. mdpi.com
Macrocycles: The rigid yet flexible nature of the ferrocene unit makes it an excellent component for macrocycle synthesis. The reaction of 1,1'-ferrocenedicarboxylic acid with various linkers under high dilution conditions yields redox-active cyclopeptides and other macrocyclic structures. rsc.org For example, reaction with peptide cystamines produces ferrocene-peptide macrocycles that exhibit intramolecular hydrogen bonding. rsc.org
Large organometallic macrocycles have been synthesized by reacting 1,1'-ferrocenedicarboxylic acid with organometallic precursors. For instance, a 32-atom heterocycle containing four Ga-Ga single bonds bridged by four 1,1'-ferrocenedicarboxylato ligands was formed in high yield. d-nb.inforesearchgate.netuni-konstanz.de Similarly, 16-membered macrocycles containing two organotin or organotellurium atoms bridged by two 1,1'-ferrocenedicarboxylate ligands have been prepared. acs.org These macrocycles exhibit interesting electrochemical properties, with the ferrocene centers showing quasi-reversible oxidation processes. acs.org The degree of electronic communication between the redox centers depends on the nature of the bridging metal. acs.org Furthermore, anion-templated synthesis using dynamic combinatorial chemistry has been used to selectively form a bis-ferrocene macrocycle from a ferrocene building block derived from ferrocenecarboxylic acid. dtu.dk
Covalent Organic Frameworks (COFs) and Related Porous Materials
Ferrocenecarboxylic acid is increasingly being used as a building block or modulator in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and for creating other porous structures. rsc.orgresearchgate.net The incorporation of the ferrocene moiety can introduce redox activity, enhance catalytic properties, and improve the electronic conductivity of these materials. nih.govresearchgate.net
Ferrocenecarboxylic acid has been used as a dopant or co-ligand in the synthesis of MOFs. For example, doping a copper-p-phthalic acid MOF with ferrocenecarboxylic acid was shown to induce high peroxidase-mimicking activity, which the parent MOF lacked. rsc.orgresearchgate.net This nanozyme was effective for the catalytic degradation of organic dyes. rsc.org In another study, a mixed-ligand MOF was synthesized using meso-Tetra(4-carboxyphenyl)porphine (TCPP) and ferrocenecarboxylic acid as organic linkers with Co and Ni metal centers. nih.gov The resulting material exhibited improved electrical conductivity and was used to construct an electrochemical sensor for cyanide. nih.gov
Beyond MOFs, ferrocenecarboxylic acid has been used as a precursor to fabricate other porous materials. In one approach, a zinc-based MOF (IRMOF-3) was pre-modified with carboxyferrocene and then pyrolyzed. cjcatal.com This process yielded N-doped, sponge-like porous graphitic carbon structures embedded with iron nanoparticles (Fe@NPC). cjcatal.com This composite material proved to be a highly efficient and stable electrocatalyst for the reduction of CO₂ to CO. cjcatal.com
Table 3: Applications of Carboxyferrocene in Porous Materials
| Material Type | Role of Carboxyferrocene | Resulting Property/Application |
|---|---|---|
| Copper MOF (Cu-PTA) | Dopant | High peroxidase-mimicking activity for dye degradation. rsc.orgresearchgate.net |
| Ni/Co-MOF | Co-ligand (with TCPP) | Improved conductivity, ratiometric electrochemical sensing of cyanide. nih.gov |
| Nickel-based MOF | Competing ligand | Creation of "missing-linker" defects, enhanced electrocatalytic oxygen evolution. bohrium.comdntb.gov.ua |
Emerging Research Frontiers and Future Perspectives
Interdisciplinary Research Directions Beyond Conventional Boundaries
The inherent characteristics of carboxyferrocene, such as its stability, redox activity, and the ability to be functionalized, make it a valuable building block in a multitude of scientific fields. atamankimya.com Its application is no longer confined to traditional organometallic chemistry but extends into materials science, bioorganometallic chemistry, and beyond. pubcompare.aimdpi.com
In materials science , ferrocenecarboxylic acid serves as a fundamental component in the synthesis of advanced polymers and nanomaterials. atamankimya.comalfa-chemistry.com Researchers are exploring its use in creating conductive polymers for electronic devices and sensors due to the redox-active nature of the ferrocene (B1249389) unit. atamankimya.comchemimpex.com The incorporation of carboxyferrocene into the backbone of polymers can impart desirable thermal stability and electrical conductivity. chemimpex.com
Bioorganometallic chemistry represents another significant and expanding area of research. mdpi.commedchemexpress.com The unique properties of ferrocene derivatives, including their stability in aqueous environments and reversible redox behavior, have spurred investigations into their potential medicinal applications. chemimpex.comnih.gov The ability to modify the carboxylic acid group allows for the synthesis of a diverse range of derivatives with potential biological activity.
Furthermore, the convergence of these fields is leading to the development of novel applications. For instance, the use of ferrocene-based compounds in catalysis is a well-established area of study, with applications in polymerization, oxidation, and reduction reactions. alfa-chemistry.commdpi.com The interdisciplinary nature of this research is crucial for unlocking new functionalities and applications of carboxyferrocene. ufs.ac.zaresearchgate.net
Development of Advanced Analytical Methodologies for Complex Carboxyferrocene Systems
The increasing complexity of carboxyferrocene-based systems necessitates the development of sophisticated analytical techniques for their characterization. Standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to purify and characterize newly synthesized ferrocenecarboxylic acid and its derivatives. atamankimya.com
To analyze complex mixtures containing carboxyferrocene derivatives, researchers often employ hyphenated techniques. For example, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and identifying different components in a mixture. dss.go.th The use of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the sensitive detection of these compounds. dss.go.th
Electrochemical methods, such as cyclic voltammetry, are particularly well-suited for studying the redox properties of carboxyferrocene. edaq.com This technique provides valuable information about the electrochemical processes the analyte undergoes in solution. edaq.com For more in-depth analysis, the online coupling of electrochemical cells with HPLC-MS systems has been developed, enabling the electrochemical oxidation of derivatives prior to mass spectrometry analysis. dss.go.th This hyphenated approach offers enhanced selectivity and sensitivity for the determination of ferrocene derivatives. dss.go.th
The derivatization of analytes is another strategy employed to improve their detectability. Carboxyferrocene can be used to esterify complex mixtures of phenols and alcohols, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). atamankimya.com This highlights the dual role of carboxyferrocene as both the subject of analysis and a tool for analyzing other compounds.
Sustainable Synthesis and Application Development in a Broader Context
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This "green chemistry" approach is also being applied to the synthesis and application of ferrocene derivatives. rsc.orgresearchgate.net
Researchers are actively exploring greener synthetic routes for ferrocene-based compounds, aiming to minimize the use of hazardous solvents and reagents. rsc.org One promising approach involves the use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds. rsc.orgresearchgate.net For instance, the Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a choline (B1196258) chloride/glycerol deep eutectic solvent, offering an environmentally benign reaction medium that can be reused multiple times. rsc.orgrsc.org This method is not only more sustainable but also features experimental simplicity and good product yields. researchgate.netrsc.org
The development of sustainable applications for carboxyferrocene is also a key research focus. The use of ferrocene-based catalysts in industrial processes can lead to more efficient and selective reactions, reducing energy consumption and waste generation. chemimpex.com Furthermore, the exploration of ferrocene derivatives in areas like energy storage and sensor technology aligns with the broader goals of sustainable development. numberanalytics.com
Integration of Carboxyferrocene in Multifunctional Hybrid Systems
A significant area of emerging research involves the incorporation of carboxyferrocene into multifunctional hybrid systems, particularly metal-organic frameworks (MOFs). nih.gov MOFs are porous materials with a wide range of applications, but their low conductivity can be a limiting factor in electrochemical applications. nih.gov
To address this, scientists are incorporating carboxyferrocene as a ligand in the synthesis of MOFs. This strategy can enhance the conductivity of the resulting hybrid material. nih.gov For example, a novel MOF synthesized with meso-Tetra(4-carboxyphenyl)porphine (TCPP) and ferrocenecarboxylic acid as ligands exhibited improved conductivity and was successfully used for the electrochemical determination of cyanide. nih.gov
Carboxyferrocene can also be used to create defects in MOFs, which can enhance their catalytic activity. nih.gov In one study, defective MOFs were constructed by mixing 1,1'-ferrocenedicarboxylic acid with ferrocenecarboxylic acid. These defective MOFs showed enhanced performance in the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. nih.gov The introduction of carboxyferrocene as a "missing linker" in MOFs has also been shown to create defects and improve OER performance. researchgate.netdntb.gov.ua
These hybrid systems are not limited to catalysis. A ratiometric electrochemical sensor for creatinine (B1669602) was developed using a copper-based MOF combined with ferrocenecarboxylic acid. diva-portal.orgdiva-portal.org This demonstrates the potential of carboxyferrocene-containing hybrid systems in the development of advanced sensors and other functional materials.
Advancements in Theoretical Modeling and Predictive Design for Carboxyferrocene Chemistry
Computational methods, particularly Density Functional Theory (DFT) calculations, are playing an increasingly important role in understanding and predicting the properties and reactivity of carboxyferrocene and its derivatives. selleckchem.comrsc.org These theoretical models provide valuable insights that can guide experimental work and accelerate the discovery of new materials and applications.
DFT calculations have been used to study the properties of redox-switchable metal complexes based on ferrocene derivatives. rsc.org By varying the metal, donors, linkers, and substituents in computational models, researchers can map the chemical space and identify promising candidates for applications like ring-opening polymerization. rsc.org Such studies have shown that modifying the ligand architecture and the metal has a more significant impact on structural changes than altering the oxidation state of the ferrocene backbone. rsc.org
Theoretical calculations are also employed to elucidate the structural and electrochemical characteristics of novel ferrocene derivatives. nih.govtandfonline.com For instance, DFT calculations were used to investigate the physiochemical properties of a new ferrocene derivative with potential antitumor activity. selleckchem.comnih.gov These quantum mechanics calculations can shed light on the electronic structure and help to rationalize experimental observations. tandfonline.com
Furthermore, computational studies have been used to investigate the protonation of ferrocene, a fundamental reaction in organometallic chemistry. unige.ch Coupled-cluster calculations have provided a more accurate picture of the energetics of different protonated forms, helping to resolve discrepancies between previous experimental and computational results. unige.ch These advanced theoretical methods are crucial for building a deeper understanding of the fundamental chemistry of ferrocene and for the predictive design of new functional molecules.
Challenges and Opportunities for Translational Research and Scalable Technologies
While the research on carboxyferrocene is vibrant and promising, several challenges need to be addressed to translate laboratory-scale findings into scalable technologies and practical applications. numberanalytics.com
One of the primary challenges is the scalability of the synthesis of ferrocene derivatives. numberanalytics.com Developing cost-effective and efficient large-scale production methods is crucial for the widespread adoption of carboxyferrocene-based materials in industrial applications. numberanalytics.com
Another challenge lies in improving the stability and durability of these materials, especially for applications in catalysis and energy storage where long-term performance is essential. numberanalytics.com For example, the stability of ferrocenium (B1229745) cations in solution can be a limitation in some catalytic applications, requiring careful control of reaction conditions. mdpi.com
Despite these challenges, there are significant opportunities for translational research. The development of ferrocene-based catalysts with enhanced activity and selectivity could lead to more efficient industrial processes. numberanalytics.com In the realm of materials science, the creation of advanced ferrocene-based materials holds promise for breakthroughs in energy storage, electrochromic devices, and sensors. numberanalytics.com
The unique properties of ferrocene derivatives also present exciting opportunities in medicinal chemistry. researchgate.net Although challenges remain in bringing organometallic compounds to clinical trials, the potential for developing new drug leads based on the ferrocene scaffold is a significant driver for continued research. researchgate.net The successful translation of this research will require close collaboration between chemists, materials scientists, engineers, and biologists.
Q & A
Q. How can researchers design comparative studies to evaluate the biological activity of ferrocene, carboxy-(9CI) derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
